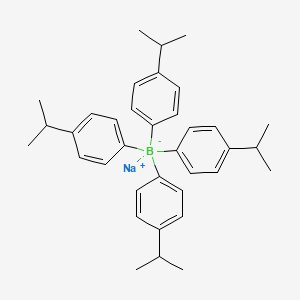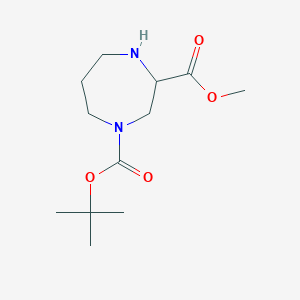
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is a chemical compound with the molecular formula C11H22N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . The reaction conditions often include the use of palladium/carbon as a catalyst under a nitrogen atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be scaled up using similar reaction conditions. The key intermediate, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is produced in multikilogram quantities for use in the synthesis of Rho-kinase inhibitors .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly Rho-kinase inhibitors.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate for Rho-kinase inhibitors, the compound contributes to the inhibition of Rho-kinase, an enzyme involved in various cellular processes such as contraction, motility, and proliferation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,4-diazepane-1-carboxylate
- 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid
- 1-(1,4-Diazepan-1-yl)ethanone
- tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate
Uniqueness
1-Tert-butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other chemical products .
Properties
CAS No. |
1253789-07-9 |
|---|---|
Molecular Formula |
C12H23ClN2O4 |
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 1,4-diazepane-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-9(8-14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |
InChI Key |
ZIQJLVHTVATWCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)C(=O)OC.Cl |
Synonyms |
1-tert-butyl 3-Methyl 1,4-diazepane-1,3-dicarboxylate-HCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


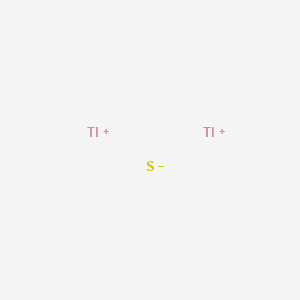
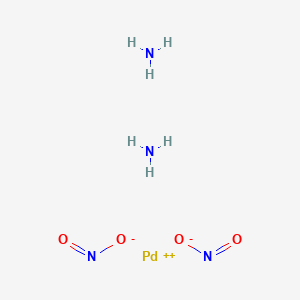
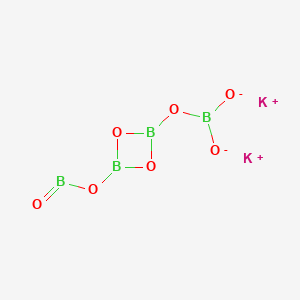

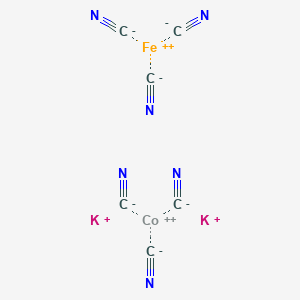
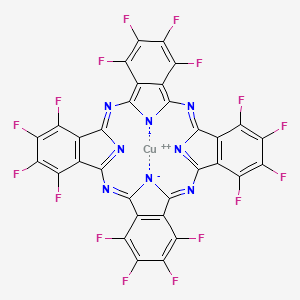

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)

